4-methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole
Description
4-Methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at position 5, a methyl (-CH₃) group at position 4, and a phenyl ring at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds attractive in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
4-methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c1-7-9(8-5-3-2-4-6-8)15-16-10(7)11(12,13)14/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGKTQRVHNJQAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis via Oxime Intermediate
The patent-protected method (RU2642924C1) employs a sequential approach starting with 4,4,4-trifluoro-1-phenyl-1,2,3-butanetrion-2-oxime. In the critical second stage, hydrazine hydrate (230 mmol) reacts with the oxime in ethanol under 16-hour reflux, followed by acidic workup (3N HCl) and neutralization (10N NaOH). This protocol achieves 75% yield of the target pyrazole with mp 123–125°C, as confirmed by TLC monitoring and recrystallization. The reaction mechanism proceeds through nucleophilic attack of hydrazine at the β-keto position, followed by cyclodehydration.
One-Pot Hydrazone Formation
Adapting methodology from antimicrobial pyrazole studies, 3,5-bis(trifluoromethyl)acetophenone reacts with 4-hydrazinobenzoic acid in anhydrous ethanol (8 h reflux). While originally designed for aldehyde-functionalized analogs, this approach demonstrates adaptability for phenyl-substituted variants through substituent modulation. Key advantages include scalability (demonstrated at 10 g batches) and elimination of chromatographic purification.
Acid-Catalyzed Cyclization Strategies
Conventional Thermal Activation
The MDPI-reported synthesis utilizes concentrated H2SO4 catalysis in refluxing acetic acid (2 h), achieving 68% yield. Characterization via 1H/13C NMR (δ 7.3–6.2 ppm for aromatic protons, 150–110 ppm for CF3) and EI-MS (m/z 226.07 [M+]) confirms regioselectivity. Limitations include extended reaction times (4–6 h) and byproduct formation from trifluoromethyl group decomposition.
Microwave-Assisted Optimization
Implementing microwave irradiation (300 W, 120°C) reduces reaction time to 15 minutes with 82% yield enhancement. Comparative studies show 23% increased efficiency versus conventional heating, attributed to uniform thermal energy distribution. Sonication-microwave hybrid systems further improve mass transfer, particularly for viscous reaction mixtures.
Regioisomeric Control and Separation Techniques
Boiling-Point-Mediated Distillation
Enamine's breakthrough methodology (Org. Process Res. Dev. 2020) exploits vapor pressure differentials between 3- and 5-CF3 isomers. Detailed phase diagrams guide fractional distillation at 0.1–5 mmHg, achieving 98.5% isomeric purity. The core synthesis from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one proceeds via:
$$
\text{CF}3\text{COCH}2\text{COOEt} + \text{CH}3\text{NHNH}2 \rightarrow \text{Regioisomeric mixture} \xrightarrow{\Delta P} \text{Pure 4-methyl-3-phenyl-5-CF3-pyrazole}
$$
This method's scalability (>100 g demonstrated) and compatibility with continuous flow reactors address previous batch limitations.
Directed Ortho-Metalation Strategies
Post-cyclization functionalization employs n-BuLi-mediated bromination (NBS, 0°C) followed by Suzuki-Miyaura cross-coupling (Pd(OAc)2/XPhos). The sequence allows sequential C4 and C5 functionalization while preserving the CF3 group:
$$
\text{Pyrazole core} \xrightarrow{\text{1) LiTMP 2) B(OMe)_3}} \text{Boronate intermediate} \xrightarrow{\text{ArBr/Pd}} \text{Arylated product}
$$
Optimized conditions achieve 89% yield for C5-arylation, critical for structure-activity relationship studies.
Advanced Characterization and Quality Control
Spectroscopic Fingerprinting
The PubChem CID 7147391 entry provides definitive reference data:
- 1H NMR (DMSO-d6): δ 2.1 (s, 3H, CH3), 6.8–7.6 (m, 5H, Ph), 13.2 (br s, 1H, NH)
- 13C NMR : δ 18.2 (CH3), 121.8 (q, J = 270 Hz, CF3), 140.2 (Cq), 152.4 (N-C-N)
- HRMS : m/z 226.0718 ([M+H]+, calc. 226.0717)
Purity Optimization Protocols
Recrystallization from hexane/ethyl acetate (3:1) elevates purity from 92% to 99.8% (HPLC, C18 column). Thermal stability studies (TGA/DSC) confirm decomposition onset at 215°C, informing storage recommendations.
Comparative Analysis of Synthetic Methodologies
| Method | Yield (%) | Purity (%) | Time | Key Advantage |
|---|---|---|---|---|
| Microwave cyclization | 82 | 98 | 15 min | Rapid kinetics |
| Hydrazine condensation | 75 | 95 | 16 h | Patent protection |
| Distillation separation | 90 | 98.5 | 8 h | Regioisomeric purity |
| Acid-catalyzed | 68 | 92 | 6 h | Low equipment requirements |
Data synthesized from.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles with different functional groups.
Scientific Research Applications
Biological Activities
The compound exhibits a variety of biological activities, including:
1.1 Anti-inflammatory Properties
Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, a series of synthesized pyrazole compounds were tested for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. Compounds similar to 4-methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole demonstrated significant inhibition comparable to standard anti-inflammatory drugs like diclofenac sodium .
1.2 Antimicrobial Activity
Research has shown that pyrazole derivatives, including those with trifluoromethyl substitutions, possess potent antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study reported minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL for some derivatives, indicating their effectiveness against drug-resistant bacteria .
1.3 Anticancer Activity
Pyrazoles have been investigated for their anticancer potential as well. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation and cancer progression. Some derivatives have shown promising results in inhibiting tumor growth in vitro .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that can include:
- Hydrazone Formation : The initial step often involves the reaction of hydrazine derivatives with carbonyl compounds to form hydrazones.
- Cyclization : Subsequent cyclization leads to the formation of the pyrazole ring.
- Substitution Reactions : The introduction of trifluoromethyl groups can be achieved through electrophilic aromatic substitution or nucleophilic substitution methods.
Table 1 summarizes various synthetic routes and yields reported in literature:
| Step | Reaction Type | Yield (%) |
|---|---|---|
| 1 | Hydrazone Formation | 85% |
| 2 | Cyclization | 90% |
| 3 | Trifluoromethyl Substitution | 75% |
Case Studies
3.1 Anti-inflammatory Study
In a study conducted by Selvam et al., several pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties. Among them, compounds similar to this compound showed significant activity, with some exhibiting better efficacy than established drugs like diclofenac sodium .
3.2 Antimicrobial Efficacy
A comprehensive study on antimicrobial activity highlighted that derivatives with trifluoromethyl groups had enhanced potency against Gram-positive bacteria, including MRSA. The study utilized various bacterial strains to determine MIC values, demonstrating the compound's potential as a lead structure for new antibiotics .
Agrochemical Applications
Beyond medicinal uses, pyrazole compounds have been explored for their applications in agrochemicals as pesticides and herbicides due to their ability to inhibit specific biological pathways in pests while being less toxic to non-target organisms .
Mechanism of Action
The mechanism of action of 4-methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl Group : Common in all compounds; enhances metabolic resistance and electronegativity.
- Synthetic Flexibility: Bromine or iodine at position 4 (e.g., 3b, 3c ) allows cross-coupling reactions (Sonogashira, Suzuki) for diversification .
- Substituent Effects : Methoxy groups (e.g., compound 1 ) improve solubility, while halogens (Br, I) enable further derivatization .
Physical and Spectroscopic Properties
Comparative data for selected compounds:
Analysis :
Comparative Efficacy :
- The methyl and phenyl groups in 4-methyl-3-phenyl-5-CF₃-1H-pyrazole likely balance steric bulk and lipophilicity, optimizing membrane permeability compared to bulkier analogues (e.g., trimethoxyphenyl derivatives ).
Biological Activity
4-Methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole is a member of the pyrazole family, which has garnered interest due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Pyrazole Compounds
Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. They exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial effects. The introduction of trifluoromethyl groups enhances their lipophilicity and biological potency, making them valuable in medicinal chemistry.
Biological Activities
1. Anti-inflammatory Activity:
Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds with trifluoromethyl substituents have shown significant inhibition rates comparable to established anti-inflammatory drugs. For instance, a study demonstrated that certain pyrazole derivatives exhibited up to 86% inhibition of IL-6 at concentrations as low as 10 µM, surpassing the activity of standard treatments like dexamethasone .
2. Anticancer Properties:
Pyrazoles have been identified as potential anticancer agents due to their ability to inhibit various kinases implicated in tumor growth. For example, compounds have shown inhibitory activity against BRAF(V600E) and EGFR, which are critical targets in cancer therapy. A notable case study reported that specific pyrazole derivatives displayed synergistic effects when combined with doxorubicin in breast cancer cell lines, enhancing cytotoxicity significantly .
3. Antimicrobial Activity:
The antimicrobial efficacy of pyrazoles has been documented against various bacterial strains. One study highlighted that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . This indicates their potential as effective antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes: Many pyrazole derivatives act as inhibitors of cyclooxygenases (COX), which play a pivotal role in inflammation and pain signaling.
- Kinase Inhibition: By targeting specific kinases involved in cell signaling pathways, these compounds can disrupt cancer cell proliferation and survival.
- Modulation of Cytokine Production: Pyrazoles may reduce the synthesis of pro-inflammatory cytokines, thus mitigating inflammatory responses.
Case Studies and Research Findings
Q & A
Q. How are synthetic byproducts or impurities characterized in pyrazole synthesis?
- Methodological Answer : Impurity profiling uses:
- HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in acetonitrile/water gradients .
- ¹⁹F NMR : Detects fluorinated byproducts (e.g., CF₃CO₂H residues) .
- Tandem MS/MS : Fragmentation patterns differentiate regioisomers (e.g., 3- vs. 5-CF₃ substitution) .
Q. Tables for Key Data
| Derivative | Activity | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4-Bromo-1-methyl-3-CF₃-1H-pyrazole | Anticancer | 15 | Journal of Medicinal Chemistry |
| 4-Bromo-1-methyl-3-CF₃-1H-pyrazole | Anti-inflammatory | 25 | Journal of Medicinal Chemistry |
| Reaction Condition | Yield (%) | Regioselectivity |
|---|---|---|
| Pd/XPhos, 100°C, DMF | 82 | >95% at position 4 |
| Pd(PPh₃)₄, 80°C, THF | 68 | 80% at position 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
